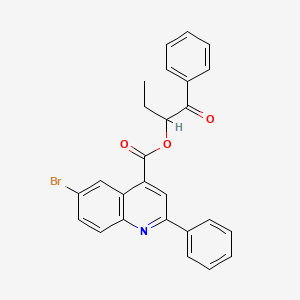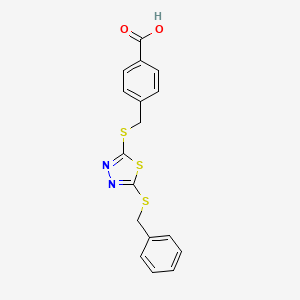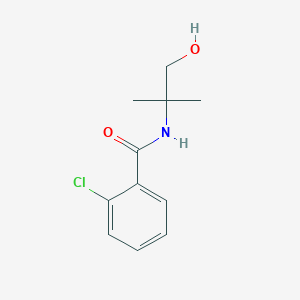![molecular formula C19H21N5O3 B12040528 7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos y grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura triazatriciclo central, seguida de la introducción de los grupos etil, imino, metil y morfolina-4-carbonil. Los reactivos comunes utilizados en estos pasos incluyen agentes etiladores, reactivos formadores de imina, agentes metilantes y derivados de morfolina. Las condiciones de reacción a menudo implican el uso de catalizadores, disolventes y temperaturas controladas para garantizar que se obtenga el producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para volúmenes más grandes, asegurando un control de calidad constante e implementando técnicas de purificación eficientes. Los métodos industriales también pueden explorar rutas sintéticas alternativas para reducir los costos y mejorar la sostenibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos imino en aminas o reducir otros grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican disolventes, temperaturas y catalizadores específicos para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
En química, 7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología y medicina
En biología y medicina, este compuesto se estudia por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos. Los investigadores investigan sus efectos en las vías celulares, su potencial como inhibidor enzimático y su bioactividad general.
Industria
En la industria, las propiedades únicas del compuesto se pueden aprovechar para el desarrollo de nuevos materiales, como polímeros o recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales, incluida la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión genética o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona incluyen otros derivados de triazatriciclo y compuestos con grupos funcionales similares. Algunos ejemplos son:
- 7-Etil-6-imino-11-metil-5-(piperidina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona
- 7-Etil-6-imino-11-metil-5-(pirrolidina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona
Singularidad
La singularidad de 7-Etil-6-imino-11-metil-5-(morfolina-4-carbonil)-1,7,9-triazatriciclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-ona radica en su combinación específica de grupos funcionales y su estructura central de triazatriciclo. Esta combinación confiere propiedades químicas y biológicas únicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C19H21N5O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
7-ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C19H21N5O3/c1-3-23-15(20)13(18(25)22-7-9-27-10-8-22)11-14-17(23)21-16-12(2)5-4-6-24(16)19(14)26/h4-6,11,20H,3,7-10H2,1-2H3 |
Clave InChI |
CWIIDOBXZXGCOK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C1=N)C(=O)N3CCOCC3)C(=O)N4C=CC=C(C4=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)


![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)







